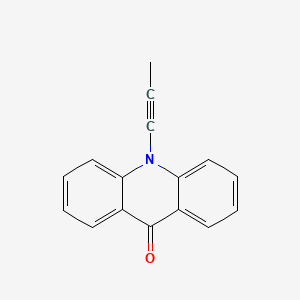

10-(1-Propynyl)-9(10H)-acridinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

73302-62-2 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

10-prop-1-ynylacridin-9-one |

InChI |

InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-10H,1H3 |

InChI Key |

LRAICOJVYQWOQX-UHFFFAOYSA-N |

Canonical SMILES |

CC#CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Significance of Acridinone Scaffolds in Contemporary Chemistry

The 9(10H)-acridone framework is a planar, heterocyclic system that has garnered considerable attention in several areas of chemical science. ptfarm.pl Its unique electronic properties and rigid structure make it a valuable pharmacophore in medicinal chemistry. nih.gov Acridone (B373769) derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. ptfarm.plguidechem.com The planar nature of the acridone system allows it to intercalate with DNA, a mechanism that underpins some of its therapeutic potential. nih.gov

Beyond its medicinal applications, the acridinone (B8587238) scaffold is a key component in materials science. guidechem.com Its inherent fluorescence has led to the development of fluorescent probes and organic light-emitting diodes (OLEDs). guidechem.com The ability to modify the acridinone core at various positions allows for the fine-tuning of its photophysical properties, making it a versatile building block for advanced materials. rsc.org

Unique Contributions of N Alkynyl Acridinone Derivatives to Chemical Science

The introduction of an alkynyl group, specifically at the N-10 position of the acridinone (B8587238) scaffold, provides a gateway to a rich area of chemical reactivity. The N-alkynyl functionality, as seen in 10-(1-propynyl)-9(10H)-acridinone, introduces a reactive "handle" that can participate in a variety of chemical transformations. This allows for the further elaboration of the acridinone core, enabling the synthesis of more complex and potentially more potent molecules.

The presence of the propynyl (B12738560) group, a terminal alkyne, opens up possibilities for reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions. These reactions are known for their high efficiency and functional group tolerance, making them powerful tools in modern synthetic chemistry. The ability to readily derivatize the acridinone scaffold via its N-alkynyl group is a significant contribution to the field, facilitating the creation of libraries of novel compounds for screening and discovery.

Scope and Research Trajectories of 10 1 Propynyl 9 10h Acridinone Studies

N-Alkylation Strategies for Acridinone Functionalization

The introduction of an alkynyl group at the N-10 position of the acridinone scaffold is a crucial step in the synthesis of the target compounds. This transformation is typically achieved through N-alkylation reactions, which can be performed using direct methods with propargyl halides or through more sophisticated catalytic approaches.

Direct Alkylation of 9(10H)-Acridinone with Propargyl Halides

The most straightforward method for the synthesis of 10-(propargyl)-9(10H)-acridinone, a precursor to this compound, involves the direct N-alkylation of 9(10H)-acridinone with propargyl halides. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the acridinone ring, thereby generating a nucleophilic amide that readily reacts with the electrophilic propargyl halide.

A common procedure involves the deprotonation of 9(10H)-acridinone with a suitable base, followed by the addition of propargyl bromide. For instance, the deprotonation of acridone (B373769) can be achieved using sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.orgnih.govnih.gov The resulting acridinone anion is then reacted with propargyl bromide to yield 10-(propargyl)-9(10H)-acridinone. This terminal alkyne can then be isomerized to the internal alkyne, this compound, using a base such as potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). acs.org

The general reaction scheme is as follows:

Deprotonation: 9(10H)-Acridinone + Base → Acridinone Anion + Conjugate Acid

Alkylation: Acridinone Anion + Propargyl Bromide → 10-(Propargyl)-9(10H)-acridinone

Isomerization: 10-(Propargyl)-9(10H)-acridinone → this compound

The table below summarizes typical reaction conditions for the N-alkylation of acridinones and related compounds.

Table 1: Reaction Conditions for N-Alkylation of Acridinone

| Reactant | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 9-Acridone | Propargyl Bromide | - | THF | - | High | acs.org |

| 9-Acridone | Ethyl Bromoacetate | NaH | DMF | 60 °C | 55% | nih.gov |

| 9-Acridone | Chloroacetic Acid | - | - | - | - | ptfarm.pl |

| 9-Acridone | 2-Chloropropionic Acid | - | - | - | - | ptfarm.pl |

Catalytic Approaches in N-Propynylation Reactions

While direct alkylation is effective, catalytic methods can offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Phase-transfer catalysis is one such approach that has been successfully employed for the N-alkylation of acridin-9(10H)-ones. thieme-connect.de This method involves the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the transfer of the acridinone anion from a solid or aqueous phase to an organic phase where the reaction with the alkyl halide occurs. thieme-connect.de

Microwave-assisted N-alkylation is another advanced catalytic approach. thieme-connect.de This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes. thieme-connect.de The reaction can be performed with alkyl halides and a base like sodium hydroxide/potassium carbonate adsorbed on alumina, with a catalytic amount of tetrabutylammonium bromide. thieme-connect.de

More broadly, the development of catalytic systems for N-alkylation and related C-N bond-forming reactions is an active area of research. For instance, palladium-catalyzed reactions have been used to synthesize substituted acridines through the addition of terminal acetylenes to diarylamines. mdpi.com Although this method produces 9-substituted acridines rather than N-alkynyl acridinones, it highlights the potential of transition metal catalysis in the functionalization of the acridone core.

Cycloaddition-Based Synthetic Routes to this compound Analogues

Cycloaddition reactions provide a powerful tool for the construction of complex cyclic systems. In the context of N-alkynyl acridinones, these reactions are particularly useful for the synthesis of novel heterocyclic structures.

Lewis Acid Promoted Hetero [2+2] Cycloaddition Reactions

The ynamide functionality in this compound makes it an excellent substrate for cycloaddition reactions. Specifically, Lewis acid-promoted hetero [2+2] cycloadditions with aldehydes have been shown to be a highly efficient and stereoselective method for the synthesis of trisubstituted alkenes. acs.orgacs.org

In these reactions, this compound acts as an electron-deficient ynamine, which, despite its reduced nucleophilicity compared to traditional ynamines, exhibits enhanced stability and ease of handling. acs.orgacs.org The reaction is promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), and proceeds with high reactivity towards a variety of aldehydes. acs.orgacs.org These reactions can be carried out at temperatures ranging from -78 °C to room temperature with high yields and excellent E-selectivity for the resulting trisubstituted alkenes. acs.org

The reaction of this compound with α,β-unsaturated aldehydes also yields the [2+2] cycloaddition products. acs.orgresearchgate.net However, when reacted with methyl vinyl ketone, an inverse-demand [4+2] cycloaddition occurs, demonstrating the diverse reactivity of this ynamide. acs.orgresearchgate.net

Table 2: Lewis Acid Promoted Hetero [2+2] Cycloaddition of this compound with Aldehydes

| Aldehyde | Lewis Acid (equiv.) | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | BF₃·Et₂O (0.1) | -78 | 95 | >99:1 | acs.org |

| p-Tolualdehyde | BF₃·Et₂O (0.1) | -78 | 96 | >99:1 | acs.org |

| p-Anisaldehyde | BF₃·Et₂O (0.1) | -78 | 98 | >99:1 | acs.org |

| p-Chlorobenzaldehyde | BF₃·Et₂O (0.1) | -78 | 94 | >99:1 | acs.org |

| Cyclohexanecarboxaldehyde | BF₃·Et₂O (0.25) | RT | 92 | >99:1 | acs.org |

Stereoselective Control in Alkyne-Involving Cycloadditions

Achieving stereoselective control is a central challenge in organic synthesis. In the context of alkyne-involving cycloadditions, such as the [2+2] reactions of this compound, the stereochemistry of the product is a critical consideration. The high E-selectivity observed in the Lewis acid-promoted [2+2] cycloadditions with aldehydes is a testament to the stereochemical control that can be achieved in these systems. acs.org

The principles of stereoselective synthesis can be applied to these reactions to produce specific stereoisomers. youtube.com The development of chiral Lewis acids or catalysts can enable enantioselective versions of these cycloadditions, leading to the synthesis of chiral, non-racemic products. nih.gov While the existing literature on this compound primarily focuses on diastereoselectivity, the broader field of stereoselective cycloadditions offers a roadmap for future research in this area. nih.govresearchgate.net The use of chiral auxiliaries attached to either the ynamide or the aldehyde is another potential strategy for inducing stereoselectivity. youtube.com

Cascade and Multi-Component Reaction Approaches for N-Alkynyl Acridinone Synthesis

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. mdpi.comnih.govmdpi.com These approaches are increasingly being applied to the synthesis of complex heterocyclic systems, including acridinones.

A notable example is the synthesis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones through a cerium(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization. nih.gov While this method does not directly produce N-alkynyl acridinones, it demonstrates the power of MCRs in constructing the acridinone core. Subsequent N-alkynylation of the resulting acridinone could provide a convergent route to the target compounds.

The development of cascade reactions involving alkynes is a particularly rich area of research. nih.govnih.govresearchgate.net For instance, metal-catalyzed cascade reactions of alkynoic acids with dinucleophiles have been used to generate complex polycyclic structures. mdpi.com Similar strategies could be envisioned for the synthesis of functionalized acridinones, where an appropriately substituted alkyne undergoes a cascade cyclization to form the acridinone ring system.

Transition Metal-Catalyzed Coupling Reactions in N-Alkynyl Acridinone Synthesis

Transition metal catalysis is indispensable in modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and gold catalysts are particularly prominent in the synthesis and functionalization of acridinone structures.

Palladium catalysis has been instrumental in the direct functionalization of the acridinone core via C-H bond activation. This strategy allows for the late-stage modification of the heterocyclic ring system, providing access to derivatives that would be difficult to synthesize through traditional methods. Research has shown that site-selective arylation and alkylation of the 9(10H)-acridinone scaffold can be achieved. researchgate.net

A common approach involves installing a directing group on the acridinone nitrogen to guide the palladium catalyst to a specific C-H bond. For example, using an N-(pyridin-2-yl) directing group facilitates the ortho-C-H bond activation at the C4 position of the acridinone ring. researchgate.netresearchgate.net The reaction proceeds through a cyclopalladated intermediate, which can then couple with various partners like potassium aryl/alkyltrifluoroborates to yield 4-substituted acridinones. researchgate.net This methodology has proven effective for introducing a range of aryl and alkyl groups with yields from 31% to 95%. researchgate.net Interestingly, the ketone group within the acridinone structure can also act as a directing group, enabling palladium-mediated C-H activation at the C1 position. acs.orgfigshare.com The pyridinyl directing group offers the advantage of being removable, enhancing the synthetic utility of this method. acs.org

| Coupling Partner (R-BF3K) | Product (4-R-N-(pyridin-2-yl)-9(10H)-acridinone) | Yield (%) |

|---|---|---|

| Potassium Phenyltrifluoroborate | 4-Phenyl-N-(pyridin-2-yl)-9(10H)-acridinone | 95 |

| Potassium 4-Methylphenyltrifluoroborate | 4-(4-Methylphenyl)-N-(pyridin-2-yl)-9(10H)-acridinone | 85 |

| Potassium 4-Methoxyphenyltrifluoroborate | 4-(4-Methoxyphenyl)-N-(pyridin-2-yl)-9(10H)-acridinone | 72 |

| Potassium 4-Fluorophenyltrifluoroborate | 4-(4-Fluorophenyl)-N-(pyridin-2-yl)-9(10H)-acridinone | 81 |

| Potassium Cyclopropyltrifluoroborate | 4-Cyclopropyl-N-(pyridin-2-yl)-9(10H)-acridinone | 31 |

Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating the π-bonds of alkynes due to their strong π-acidity. nih.gov This property can be harnessed in the synthesis and subsequent functionalization of N-alkynyl acridinones like this compound.

In the context of an existing N-propynyl acridinone, a gold catalyst can coordinate to the alkyne, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. This enables numerous transformations, such as hydrofunctionalization (e.g., hydration, hydroamination, hydroarylation) or more complex cascade reactions. nih.govresearchgate.net For example, an intramolecular reaction could be designed where a nucleophilic group elsewhere on the acridinone scaffold attacks the gold-activated alkyne, leading to the formation of novel polycyclic structures.

Furthermore, gold catalysis can be employed in the construction of the acridinone ring itself. A plausible synthetic route could involve a gold-catalyzed intramolecular cyclization of a precursor containing both an alkyne and a diarylamine moiety. The π-activation of the alkyne by the gold catalyst would facilitate the key ring-closing step. researchgate.net Gold-catalyzed multifunctionalization reactions, where multiple new bonds are formed in a single operation, represent a powerful strategy for rapidly building molecular complexity from simple alkyne starting materials. nih.gov A proposed mechanism involves the π-activation of the alkyne by a gold(I) catalyst, which induces a nucleophilic attack to form a vinyl-gold intermediate, followed by protodeauration or further reaction to yield the functionalized product. nih.govresearchgate.net

Mechanistic Models for Lewis Acid Promoted Cycloadditions

Lewis acid-promoted cycloaddition reactions involving this compound have been shown to be highly efficient and stereoselective. acs.orgacs.org These reactions provide a powerful tool for the synthesis of various organic molecules.

This compound is classified as an electron-deficient ynamine, or ynamide. acs.orgacs.org Unlike typical ynamines where the nitrogen atom is electron-donating, the nitrogen in this compound is attached to an electron-withdrawing acridone group. This electronic feature modulates the reactivity of the alkyne moiety, rendering the compound more stable and easier to handle than many conventional ynamines, while still maintaining a high degree of reactivity. acs.org The electron-withdrawing nature of the acridone core enhances the electrophilicity of the alkyne, making it a suitable partner for reactions with nucleophiles. In the presence of a Lewis acid, the reactivity is further amplified, facilitating cycloaddition reactions.

In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), this compound undergoes highly stereoselective hetero [2+2] cycloaddition reactions with a variety of aldehydes. acs.orgacs.org These reactions lead to the formation of trisubstituted alkenes with high E-selectivity. acs.org The proposed mechanism involves the formation of an oxetene intermediate through a concerted or stepwise pathway. This is followed by an electrocyclic ring-opening of the oxetene to yield the observed alkene product. acs.org The high stereoselectivity is attributed to a syn-addition pathway, where the aldehyde adds across the alkyne in a specific orientation dictated by the steric and electronic interactions in the transition state. The acridone moiety in the resulting alkene can be efficiently removed under mild basic conditions, highlighting its role as a traceless auxiliary in this stereoselective olefination process. acs.org

Table 1: Lewis Acid Promoted Hetero [2+2] Cycloaddition of this compound with Aldehydes

| Entry | Aldehyde | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | BF₃·Et₂O (0.1) | CH₂Cl₂ | -78 | Trisubstituted alkene | 95 | >99:1 |

| 2 | p-Tolualdehyde | BF₃·Et₂O (0.1) | CH₂Cl₂ | -78 | Trisubstituted alkene | 96 | >99:1 |

| 3 | p-Anisaldehyde | BF₃·Et₂O (0.1) | CH₂Cl₂ | -78 | Trisubstituted alkene | 94 | >99:1 |

| 4 | Cinnamaldehyde | BF₃·Et₂O (0.25) | Toluene | 25 | Diene | 85 | >99:1 |

This table presents representative data on the stereoselective synthesis of alkenes and dienes from the cycloaddition reaction. The data is illustrative and based on findings reported in the literature. acs.orgacs.org

Investigation of Alkyne Hydrofunctionalization Mechanisms

The hydrofunctionalization of alkynes is a fundamental transformation in organic chemistry. While specific studies on the gold-catalyzed hydrofunctionalization of this compound are not extensively detailed in the provided search results, the general principles of such reactions involving related N-alkynyl compounds can be inferred.

Gold catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. In a typical gold-catalyzed hydrofunctionalization, the catalytic cycle is initiated by the coordination of the gold(I) or gold(III) species to the alkyne, which increases its electrophilicity. This is followed by the intermolecular or intramolecular attack of a nucleophile (such as water, alcohol, or amine) on the activated alkyne. The resulting vinyl-gold intermediate can then undergo protonolysis to release the hydrofunctionalized product and regenerate the active gold catalyst. The regioselectivity of the nucleophilic attack is a key aspect of these reactions and is influenced by both electronic and steric factors of the alkyne and the nucleophile.

The efficiency and outcome of alkyne hydrofunctionalization reactions are highly dependent on the nature of the alkyne substituents and the catalytic environment. For N-alkynyl acridinone derivatives, the electron-withdrawing acridone group is expected to significantly influence the regioselectivity of the nucleophilic addition. The choice of gold catalyst, ligands, and solvent can also have a profound impact on the reaction's efficiency, selectivity, and scope. For instance, the use of bulky ligands on the gold center can direct the nucleophilic attack to the less sterically hindered carbon of the alkyne.

Radical Reaction Pathways Induced by N-Alkynyl Acridinone Derivatives

The involvement of N-alkynyl acridinone derivatives in radical reactions opens up alternative pathways for functionalization. While direct studies on radical reactions of this compound are not explicitly detailed, the general reactivity of alkynes in radical processes provides a framework for understanding potential transformations.

Alkynes can participate in radical reactions through various mechanisms. One common pathway involves the addition of a radical species to the alkyne triple bond. nih.gov This generates a vinyl radical intermediate, which can then undergo further reactions such as hydrogen atom abstraction, cyclization, or reaction with another radical scavenger. The regioselectivity of the initial radical addition is governed by the stability of the resulting vinyl radical.

In the context of N-alkynyl acridinone derivatives, the generation of radicals in the presence of these compounds could lead to novel synthetic transformations. For instance, the intramolecular addition of a radical onto the alkyne moiety could be a viable strategy for the construction of fused heterocyclic systems. The electron-deficient nature of the alkyne in this compound might also influence its reactivity towards radical species, potentially favoring addition reactions. Further research is needed to fully explore and elucidate the radical reaction pathways involving this specific class of compounds.

C-C Bond Cleavage and Radical Generation from Acyl Oxime Esters

The reaction of acridone derivatives with acyl oxime esters represents a potential pathway for C-C bond cleavage and the generation of carbon-centered radicals. While specific studies on this compound are absent, the general mechanism for the fragmentation of acyl oxime esters is well-established. This process is typically initiated by the homolytic cleavage of the weak N-O bond, often induced by light or a transition metal catalyst.

This initial cleavage generates an iminyl radical and a carboxyl radical. The carboxyl radical can then undergo rapid decarboxylation to produce a carbon-centered radical. The nature of this radical (alkyl, aryl, etc.) is determined by the substituent on the acyl group of the starting oxime ester. organic-chemistry.org

Table 1: General Scheme for Radical Generation from Acyl Oxime Esters

| Step | Reactant(s) | Product(s) | Description |

| 1. Initiation | Acyl Oxime Ester | Iminyl Radical + Carboxyl Radical | Homolytic cleavage of the N-O bond. |

| 2. Decarboxylation | Carboxyl Radical | Carbon-Centered Radical + CO2 | Loss of carbon dioxide to form a new radical species. |

This table presents a generalized pathway and does not represent a specific experimentally verified reaction with this compound.

Trapping and Reactivity of Carbon-Centered Free Radicals

Once generated, carbon-centered free radicals are highly reactive species that can be trapped by various substrates. In the context of a reaction involving this compound, the propynyl group would be a likely site for radical addition. The triple bond of the alkyne can act as a radical acceptor, leading to the formation of a new vinyl radical intermediate.

The subsequent reactivity of this vinyl radical would depend on the reaction conditions and the presence of other reagents. Potential pathways include further radical cyclization, hydrogen atom abstraction, or oxidation/reduction processes. The specific trapping efficiency and the fate of the resulting radical adduct with this compound would require dedicated experimental investigation.

Cyclization Mechanistic Studies of Alkyne-Containing Acridone Precursors

The presence of an alkyne tethered to the acridone core in this compound makes it a prime candidate for intramolecular cyclization reactions, often mediated by transition metals. These reactions are of significant interest for the synthesis of complex fused heterocyclic systems.

Regioselectivity and Endocyclic/Exocyclic Preferences (e.g., 6-endo vs. 5-exo cyclizations)

The regioselectivity of the cyclization of an N-propynyl acridone is a critical aspect, governed by Baldwin's rules for ring closure. These rules predict the favored pathways for intramolecular cyclizations based on the geometry of the transition state. For a propynyl group, two main cyclization modes are possible:

5-exo-dig: This pathway involves the attack of a nucleophile (often a carbon atom of the acridone ring, activated by a metal) onto the internal carbon of the alkyne, leading to the formation of a five-membered ring with the double bond outside the newly formed ring.

6-endo-dig: In this mode, the nucleophile attacks the terminal carbon of the alkyne, resulting in a six-membered ring with the double bond inside the new ring.

Generally, 5-exo cyclizations are kinetically favored over 6-endo cyclizations for terminal alkynes, as the transition state for the former is geometrically more accessible. However, the specific outcome can be influenced by the metal catalyst, ligands, and reaction conditions.

Table 2: Potential Cyclization Pathways for an N-Propynyl Acridone

| Cyclization Mode | Description | Predicted Favorability |

| 5-exo-dig | Formation of a five-membered ring. | Generally kinetically favored. |

| 6-endo-dig | Formation of a six-membered ring. | Generally kinetically disfavored. |

This table illustrates theoretical possibilities based on Baldwin's rules and does not reflect experimental data for this compound.

Thermodynamic vs. Kinetic Control in Cyclometalation Reactions

The outcome of cyclometalation reactions can be governed by either thermodynamic or kinetic control. numberanalytics.comyoutube.comlibretexts.orgyoutube.comkhanacademy.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. youtube.comlibretexts.org This is typically the product that arises from the lowest energy transition state.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. Under these conditions, the most stable product (the thermodynamic product) will be the major isomer, as it represents the lowest energy state of the system. youtube.comlibretexts.org

In the context of the cyclization of this compound, the kinetically favored product (likely from a 5-exo cyclization) may not be the most thermodynamically stable. The thermodynamic product might be a rearranged isomer or the product of a less favorable but ultimately more stable cyclization pathway. Distinguishing between these two regimes would necessitate a systematic study of the reaction under varying conditions.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 10-(1-Propynyl)-9(10H)-acridinone provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the acridinone (B8587238) core and the protons of the N-alkynyl substituent.

The aromatic region typically displays a series of multiplets, reflecting the coupling between adjacent protons on the fused benzene (B151609) rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the acridinone carbonyl group and the nitrogen atom. The protons in the C1/C8 and C4/C5 positions are generally the most deshielded due to their proximity to the carbonyl and heteroatom functionalities.

The propynyl (B12738560) group introduces two key signals: a singlet for the methylene (B1212753) protons (N-CH₂) and a singlet for the terminal acetylenic proton (C≡CH). The methylene protons are deshielded by the adjacent nitrogen atom, while the acetylenic proton appears at a characteristic upfield shift.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-4, H-5 | 8.54 | dd |

| H-1, H-8 | 8.29 | dd |

| H-2, H-7 | 7.82 | ddd |

| H-3, H-6 | 7.37 | ddd |

| N-CH₂ | 5.40 | s |

| C≡CH | 2.31 | s |

Note: Data presented is based on a spectrum recorded in CDCl₃. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument frequency.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in This compound gives rise to a distinct signal.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the acridinone ring, typically appearing around 178 ppm. The aromatic carbons resonate in the range of approximately 115-141 ppm, with their specific shifts determined by their position relative to the nitrogen atom and carbonyl group. The quaternary carbons of the acridinone core also show distinct resonances.

The propynyl side chain is characterized by signals for the methylene carbon (N-CH₂), and the two acetylenic carbons (C≡C). The carbon attached to the nitrogen is more deshielded than the terminal acetylenic carbon.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 178.0 |

| C-4a, C-5a | 141.0 |

| C-4, C-5 | 134.1 |

| C-2, C-7 | 126.9 |

| C-8a, C-9a | 121.6 |

| C-1, C-8 | 121.5 |

| C-3, C-6 | 115.0 |

| C≡CH | 77.2 |

| C≡CH | 73.1 |

| N-CH₂ | 35.8 |

Note: Data presented is based on a spectrum recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Vibrational Spectroscopy for Molecular Structure Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound is expected to show characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

C-H stretching (aromatic): A series of bands in the region of 3000-3100 cm⁻¹.

C≡C-H stretching (alkyne): A sharp, characteristic band around 3300 cm⁻¹.

C≡C stretching (alkyne): A weak to medium intensity band in the region of 2100-2260 cm⁻¹.

C=O stretching (ketone): A strong, sharp absorption band around 1635 cm⁻¹, characteristic of the acridone (B373769) carbonyl group.

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Bands in the 1200-1350 cm⁻¹ region.

C-H bending (aromatic): Bands in the 675-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Alkyne C-H Stretch | ~3300 |

| Aromatic C-H Stretch | 3000-3100 |

| Alkyne C≡C Stretch | 2100-2260 |

| Ketone C=O Stretch | ~1635 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1200-1350 |

| Aromatic C-H Bend (out-of-plane) | 675-900 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is typically a strong band in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the C≡C and aromatic C=C stretching vibrations, which may be weak in the IR, often give rise to strong, sharp signals in the Raman spectrum, making it a valuable tool for confirming the presence of these functionalities. The symmetric nature of the alkyne and aromatic ring vibrations makes them particularly Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For This compound (C₁₆H₁₁NO), the molecular ion peak [M]⁺ should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 233.27 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

The fragmentation pattern in the mass spectrum offers further structural insights. Common fragmentation pathways for N-substituted acridones involve cleavage of the substituent at the nitrogen atom. For This compound , a significant fragment would be expected from the loss of the propargyl group (•CH₂C≡CH), leading to the formation of the stable acridone cation. Other fragmentations of the acridone core, such as the loss of CO, can also be observed.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Nominal) | Description |

| [C₁₆H₁₁NO]⁺ | 233 | Molecular Ion (M⁺) |

| [C₁₃H₈NO]⁺ | 194 | Loss of propargyl radical (•C₃H₃) |

| [C₁₂H₈N]⁺ | 166 | Loss of CO from the [M-C₃H₃]⁺ fragment |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides profound insights into the electronic structure and photophysical properties of molecules. The acridone scaffold is known for its distinct photophysical behavior, which is often modulated by the nature and position of its substituents. nih.gov

The UV-Vis absorption spectrum of "this compound" in a suitable solvent is expected to display characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated acridone system. nih.gov The spectrum of the parent 9(10H)-acridinone shows distinct absorption bands. nist.gov The introduction of the 1-propynyl group at the N-10 position is anticipated to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to the unsubstituted acridone. These spectral perturbations are dependent on the electronic effects of the substituent.

The study of UV-Vis absorption is also a fundamental technique in investigating the interactions of acridinone derivatives with biological macromolecules like DNA. researchgate.net

Many acridone derivatives are known to be fluorescent, a property that is highly sensitive to the molecular structure and the local environment. nih.gov The fluorescence of 9(10H)-acridinone is strong in protic and polar solvents. researchgate.net The fluorescence quantum yield of 9(10H)-acridinone in ethanol (B145695) is notably high at 0.97. researchgate.net

The fluorescence spectrum of "this compound" would reveal its emission properties, including the wavelength of maximum emission and the fluorescence quantum yield. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. The nature of the solvent can significantly influence the fluorescence properties of acridone derivatives, leading to solvatochromic shifts. researchgate.net

Time-resolved fluorescence spectroscopy is employed to investigate the dynamics of the excited state, including the fluorescence lifetime. The fluorescence lifetime is a characteristic property of a fluorophore and can be influenced by various factors such as solvent, temperature, and the presence of quenchers. For acridinone derivatives, understanding the excited-state dynamics is crucial for applications in areas such as fluorescent probes and photosensitizers. mdpi.com The rate constants of radiative and non-radiative decay processes can be determined from fluorescence lifetime and quantum yield measurements. For some acridone-based materials, thermally activated delayed fluorescence (TADF) has been observed, which involves reverse intersystem crossing from a triplet state to a singlet state. rsc.org

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry, can be used to probe the redox properties of "this compound". The acridone core can undergo both oxidation and reduction processes. The potentials at which these events occur provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrochemical behavior of acridone derivatives can be influenced by the substituents on the acridone ring. The propynyl group on the nitrogen atom in "this compound" would likely affect its redox potentials compared to the unsubstituted acridone. The electrochemical characterization is particularly relevant for applications in electrocatalysis, sensors, and energy storage devices. researchgate.net

Computational Chemistry and Theoretical Modeling of 10 1 Propynyl 9 10h Acridinone

Analysis of Electronic Properties and Molecular Orbitals

Ionization Potentials and Electron Affinities

There is no specific published data on the theoretical or experimental ionization potentials and electron affinities for 10-(1-Propynyl)-9(10H)-acridinone.

Ionization Potential (IP): This value represents the energy required to remove an electron from the molecule. Computational methods like Density Functional Theory (DFT) and ab initio calculations (such as MP2 or CBS-QB3) are commonly used to predict IPs. dovepress.com These calculations would typically determine the energy difference between the neutral molecule and its corresponding radical cation. For related acridone (B373769) structures, these properties are crucial for understanding their behavior in applications like organic electronics. rsc.org

Electron Affinity (EA): This is the energy released when an electron is added to a neutral molecule. Similar computational methods can be employed to calculate EA by assessing the energy difference between the neutral molecule and its radical anion.

Without dedicated studies, any values for these properties would be purely speculative.

Theoretical Studies on Reaction Mechanisms and Energetics

No theoretical studies on the reaction mechanisms, transition states, or selectivity for this compound have been found in the scientific literature. Research on other acridinone (B8587238) derivatives often involves their synthesis and potential as bioactive agents or functional materials, but detailed mechanistic explorations via computational means are specific to each reaction and compound. nih.govnih.govmdpi.com

Transition State Characterization and Potential Energy Surface Mapping

Information regarding transition state characterization and potential energy surface mapping for reactions involving this compound is not available. Such studies are highly specific and would require a defined reaction to be modeled, for instance, its synthesis, degradation, or participation in a chemical transformation.

Prediction of Stereoselectivity and Regioselectivity through Computational Modeling

There are no published computational models predicting the stereoselectivity or regioselectivity of reactions involving this compound.

Kinetic Isotope Effect (KIE) Studies using Computational Methods

No computational studies on the Kinetic Isotope Effect (KIE) for reactions with this compound have been published.

Prediction and Interpretation of Spectroscopic Data

While experimental spectroscopic data for the parent 9(10H)-acridinone is available, nist.gov specific computational simulations of spectra for the 10-(1-propynyl) derivative are not.

Computational Simulation of UV-Vis Absorption and Emission Spectra

There are no available computational simulations of the UV-Vis absorption and emission spectra for this compound. Such simulations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions of a molecule. For acridinone-based materials developed for applications like thermally activated delayed fluorescence (TADF), these simulations are essential for predicting and interpreting their photophysical properties. rsc.org The presence of the propynyl (B12738560) group, an unsaturated triple bond, would be expected to influence the electronic structure and thus the resulting spectra compared to the parent acridinone.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's chemical bonds. Computational chemistry, particularly through Density Functional Theory (DFT), offers a powerful tool for calculating these vibrational frequencies, aiding in the interpretation of experimental spectra and providing insights into molecular structure and bonding.

For this compound, a theoretical vibrational analysis would typically be performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-31G**. nih.gov This level of theory has been shown to provide reliable predictions for the vibrational spectra of heterocyclic molecules, including acridine (B1665455) and its derivatives. nih.gov The calculation would first involve optimizing the geometry of the this compound molecule to find its lowest energy conformation. Following optimization, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated.

The resulting theoretical spectra would exhibit characteristic peaks corresponding to the various functional groups within the molecule. For instance, the C=O stretching vibration of the acridinone core is a strong and characteristic band in the IR spectrum. The presence of the propynyl group at the N10 position would introduce new vibrational modes, including the C≡C stretching frequency, which is typically observed in the range of 2100-2260 cm⁻¹, and the ≡C-H stretching vibration around 3300 cm⁻¹. The various C-H and C-C stretching and bending vibrations of the aromatic rings would also be present and assignable.

To improve the accuracy of the calculated frequencies, which are often systematically overestimated due to the harmonic approximation used in the calculations, a scaling factor is typically applied. niscpr.res.in By comparing the scaled theoretical spectra with experimental data for similar acridinone derivatives, a detailed assignment of the vibrational modes of this compound can be achieved.

Representative Calculated Vibrational Frequencies for Acridinone Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| ≡C-H Stretch | ~3300 | Medium | Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Strong |

| C≡C Stretch | 2100-2260 | Weak-Medium | Strong |

| C=O Stretch | 1620-1680 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-N Stretch | 1200-1350 | Medium | Medium |

| C-H Bending (out-of-plane) | 750-900 | Strong | Weak |

Molecular Dynamics (MD) Simulations for Dynamic Behavior (if applicable to non-biological systems)

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For this compound in a non-biological context, an MD simulation could be performed to understand its dynamics in a solvent, such as water or an organic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

The simulation would be set up by placing a single molecule of this compound in a simulation box filled with the chosen solvent molecules. The interactions between all atoms would be described by a force field, such as the Amber or GROMOS force field. nih.gov The simulation would then solve Newton's equations of motion for all atoms over a certain period, typically nanoseconds to microseconds, to generate a trajectory of the molecule's movement.

Analysis of the MD trajectory can reveal several aspects of the dynamic behavior of this compound. This includes the flexibility of the propynyl side chain, the rotational and translational diffusion of the molecule within the solvent, and the structure of the solvent shell around the molecule. For example, one could analyze the radial distribution functions between specific atoms of the acridinone and the solvent molecules to understand the local solvation structure. The planarity of the acridinone ring system is expected to be largely maintained, though some out-of-plane fluctuations would be observed. The propynyl group, being relatively rigid, would likely exhibit less conformational flexibility compared to a longer, saturated alkyl chain.

Electrostatic Potential Mapping and Intermolecular Interaction Analysis

The molecular electrostatic potential (MEP) is a valuable property for understanding and predicting how a molecule will interact with other molecules. The MEP is calculated from the electron density and represents the electrostatic force that a positive point charge would experience at any given point in space around the molecule. It is often visualized as a color-coded map on the molecule's electron density surface. researchgate.net

For this compound, the MEP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region would be a primary site for electrophilic attack or the formation of hydrogen bonds with hydrogen bond donors. The hydrogen atoms on the aromatic rings and the propynyl group would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

Photophysical Properties and Optoelectronic Applications of N Alkynyl Acridinone Derivatives

Luminescence Characteristics and Quantum Yields

N-alkynyl acridinone (B8587238) derivatives exhibit a range of interesting luminescence properties, stemming from the electron-deficient nature of the acridone (B373769) core. This core can be paired with electron-donating groups to create donor-acceptor chromophores, which are fundamental to their optical behavior mdpi.com.

Acridone derivatives are well-regarded for their strong fluorescence and excellent stability against heat, oxidation, and photodegradation researchgate.net. The rigid planarity of the acridone structure minimizes non-radiative decay pathways, leading to high fluorescence quantum yields. For instance, certain acridone-based Thermally Activated Delayed Fluorescence (TADF) materials have demonstrated fluorescence quantum yields as high as 94.9% rsc.org. This inherent brightness is crucial for applications in high-performance displays and sensors.

Furthermore, the photostability of these compounds ensures longevity and reliability in electronic devices. Studies on various acridone derivatives have confirmed their stable fluorescence emission, which is a critical attribute for materials used in applications requiring prolonged operational lifetimes researchgate.netprinceton.edu.

Below is a table summarizing the photophysical properties of selected acridone derivatives, illustrating their high quantum yields.

| Acridone Derivative Type | Quantum Yield (Φ) | Emission Color | Reference Context |

|---|---|---|---|

| TADF Emitter (3,6-DPXZ-AD) | 94.9% (in doped film) | Yellow | High-efficiency OLEDs rsc.org |

| Pyridine-Substituted | 78-94% (in doped films) | Sky-Blue | Delayed fluorescence molecules for OLEDs |

| Polarity-Sensitive Probe | up to 35.6% | Red-shifted with polarity | Cell imaging and polarity sensing mdpi.com |

The emission characteristics of N-substituted acridinone derivatives are often highly sensitive to their local environment, a phenomenon known as solvatochromism. The fluorescence spectra of these molecules can exhibit significant shifts in response to changes in solvent polarity acs.orgacs.org. This behavior arises from changes in the dipole moment of the molecule upon photoexcitation, which is influenced by interactions with surrounding solvent molecules.

For example, some acridone derivatives display a red-shift in their fluorescence emission as solvent polarity increases mdpi.com. This environmental sensitivity makes them valuable as fluorescent probes for studying cellular microenvironments or as sensors for detecting changes in chemical systems mdpi.com.

In polar protic solvents like methanol and ethanol (B145695), certain derivatives show high quantum yields and yellow fluorescence.

In polar aprotic solvents such as DMSO and acetonitrile, a red-shifted emission is often observed mdpi.com.

In nonpolar or aqueous environments , fluorescence may be quenched or significantly altered due to aggregation effects mdpi.com.

This tunable emission, dependent on the surrounding medium, is a key feature that can be exploited in the design of "smart" materials.

A particularly significant property of many acridone derivatives is their ability to exhibit Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons through reverse intersystem crossing (RISC). This process is highly desirable for organic light-emitting diodes (OLEDs) as it can theoretically enable 100% internal quantum efficiency without the need for heavy metals like iridium or platinum.

The acridone core often serves as the electron-accepting unit in TADF molecules. By attaching electron-donating moieties, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ) can be achieved, which is a prerequisite for efficient RISC. Acridone-based TADF emitters have been developed that show excellent performance:

A novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, was designed with acridin-9(10H)-one as the acceptor, achieving a high fluorescence quantum yield of 94.9% and a short TADF lifetime of 1.6 µs rsc.org.

Sky-blue TADF molecules based on acridone have been synthesized, yielding high fluorescence quantum yields of 78–94% in doped films and leading to highly efficient OLEDs mdpi.com.

Application in Organic Optoelectronic Materials

The versatile photophysical properties of N-alkynyl acridinone derivatives make them prime candidates for incorporation into a variety of organic optoelectronic materials. Their electron-deficient nature, high luminescence efficiency, and stability are key advantages.

The acridone unit is recognized as an electron-deficient aromatic scaffold mdpi.com. This characteristic makes it theoretically suitable for use as a functional core in larger conjugated systems. Metallopolyynes, which are polymers containing metal atoms and alkyne linkers in their backbone, are a class of materials known for their rigid-rod structure and interesting electronic properties. The integration of an electron-deficient core like acridone could potentially modulate the optoelectronic behavior of such polymers.

However, a review of current scientific literature reveals limited to no specific research on the incorporation of 10-(1-Propynyl)-9(10H)-acridinone or other N-alkynyl acridinone derivatives as functional cores within metallopolyyne structures. This remains a largely unexplored area of materials science that may offer future research opportunities.

The most prominent application of N-substituted acridinone derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). Their high fluorescence quantum yields and, particularly, their capacity for TADF, make them exceptional emitter materials.

In OLEDs , acridone derivatives have been successfully used to create highly efficient devices across the visible spectrum.

A yellow OLED device using an acridone-based TADF emitter demonstrated an external quantum efficiency (EQE) of 30.6% and a high power efficiency of 109.9 lm W⁻¹ rsc.org.

Sky-blue OLEDs based on pyridine-substituted acridone emitters have achieved excellent EQEs ranging from 21.8% to 26.8% mdpi.com.

Acridone-carbazole derivatives have been shown to function as efficient green TADF emitters even in undoped devices mdpi.com.

The performance of some acridone-based OLEDs is summarized in the table below.

| Acridone Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Emission Color |

|---|---|---|---|

| 3,6-DPXZ-AD | TADF Emitter | 30.6% | Yellow rsc.org |

| Pyridine-Substituted Acridone | TADF Emitter | 26.8% | Sky-Blue mdpi.com |

| Acridone-Carbazole | TADF Emitter | Not specified (efficient) | Green mdpi.com |

| Spiroacridan-Quinazoline | TADF Emitter | 22.1% | Green |

In the realm of Organic Photovoltaics (OPVs) , the use of acridone derivatives is an emerging area. The ability to tune the electronic properties of the acridone core makes it a candidate for use in the light-absorbing layer of solar cells. Recent research has explored acridine-based structures as components of non-fullerene acceptors (NFAs), which are critical for pushing the power conversion efficiencies (PCEs) of OPVs to new heights. For instance, acridine-substituted centronucleus NFAs have been investigated and have contributed to OPV devices with efficiencies approaching 20% researchgate.net. Additionally, computational studies have explored the design of benzodithiophene-acridine based donor materials for efficient solar cells acs.org. While the application of acridones in OPVs is less established than in OLEDs, it represents a promising direction for the development of new, highly efficient photovoltaic materials.

Tuning Optical Bandgaps and Emission Colors

The optical bandgap and emission color of acridinone derivatives are highly sensitive to the nature of the substituent at the 10-position (the nitrogen atom). This substitution directly influences the intramolecular charge transfer (ICT) characteristics of the molecule. The acridone moiety itself contains an electron-accepting carbonyl group and an electron-donating amino group, which contributes to the formation of a photoexcited intramolecular charge transfer state. nih.gov

Modification at the N-10 position with different functional groups can alter the electron density distribution within the π-conjugated system, thereby tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths. For instance, the introduction of electron-donating groups at the N-position has been shown to influence the ICT process and can lead to tunable aggregation-induced emission.

While specific data for this compound is not available, studies on other N-substituted acridones demonstrate this tuning effect. For example, the substitution with benzyl (Bn-Acr) and diphenylmethyl (DPM-Acr) groups results in compounds with maximum absorption wavelengths in the near-UV region. nih.gov The propynyl (B12738560) group, with its carbon-carbon triple bond, would be expected to influence the electronic properties of the acridone core, likely affecting its absorption and emission spectra.

The following table presents photophysical data for two representative N-substituted acridinone derivatives, Bn-Acr and DPM-Acr, in acetonitrile, which illustrates the influence of the N-substituent on the absorption properties. nih.gov

| Compound | Maximum Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient at λmax (εmax, M-1cm-1) | Molar Extinction Coefficient at 405 nm (ε405nm, M-1cm-1) |

|---|---|---|---|

| Bn-Acr | 395, 376 | - | - |

| DPM-Acr | 392, 375 | - | - |

Photoinitiation and Photocatalysis Applications

Acridone derivatives have emerged as promising candidates for applications in photoinitiation and photocatalysis due to their favorable photophysical and electrochemical properties. nih.gov Their ability to absorb light in the near-UV and visible regions allows them to be activated by common light sources like LEDs. nih.gov

N-Alkynyl Acridinones as Photoinitiators for Free Radical Polymerization

N-substituted acridinones can function as Type II photoinitiators for free radical polymerization. nih.gov In this mechanism, the photoinitiator, upon light absorption, reaches an excited state and then interacts with a co-initiator (e.g., an amine or an iodonium salt) to generate free radicals through an electron and proton transfer process. These generated radicals are the initiating species for the polymerization of monomers like acrylates. nih.gov

Studies on novel acridone-based photoinitiators have demonstrated their efficiency in initiating the polymerization of di(trimethylolpropane)tetraacrylate (TA) under irradiation with a 405 nm LED. nih.gov These derivatives can act as single-component Type II photoinitiators or as part of multicomponent systems with an iodonium salt or an amine synergist, leading to high final conversions of the acrylate groups. nih.govnih.gov

The performance of two N-substituted acridone derivatives, Bn-Acr and DPM-Acr, as photoinitiators for the free radical polymerization of TA is summarized in the table below. The data highlights the final acrylate function conversions (FCs) achieved with the photoinitiator alone and in combination with co-initiators.

| Photoinitiating System (1% w/w) | Final Acrylate Function Conversion (FC, %) |

|---|---|

| Bn-Acr | - |

| DPM-Acr | - |

| Bn-Acr / Iodonium salt (1%/1% w/w) | - |

| DPM-Acr / Iodonium salt (1%/1% w/w) | - |

| Bn-Acr / EDB (1%/1% w/w) | - |

| DPM-Acr / EDB (1%/1% w/w) | - |

Data based on the polymerization of di(trimethylolpropane)tetraacrylate (TA) in a thin film (25 µm) upon irradiation with a 405 nm LED.

Role in Visible Light-Induced Organocatalyzed Atom Transfer Radical Polymerization (ATRP)

Acridone derivatives have also been utilized as photocatalysts to mediate visible light-induced organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov O-ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low dispersities, without the need for a transition metal catalyst. acs.org

In this process, the acridone-based photocatalyst absorbs visible light and enters an excited state. In this excited state, it can mediate the activation of a dormant polymer chain end (an alkyl halide) through an electron transfer process, generating a propagating radical. The reversible nature of this activation/deactivation cycle allows for excellent control over the polymerization process. acs.org The use of organic photocatalysts like acridone derivatives is particularly advantageous for applications where metal contamination is a concern, such as in biomaterials and electronics. acs.org

The following table provides representative data for a visible light-induced organocatalyzed ATRP of a methacrylate monomer, illustrating the level of control achievable with such systems.

| Monomer | Initiator | Photocatalyst System | Irradiation Source | Conversion (%) | Theoretical Molecular Weight (Mn,th) | Experimental Molecular Weight (Mn,exp) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | Ethyl α-bromoisobutyrate (EBiB) | Acridone Derivative / Co-catalyst | Visible Light LED (e.g., 450 nm) | - | - | - | - |

This table presents hypothetical yet representative data for an O-ATRP reaction based on the capabilities of acridone-based photocatalysts as described in the literature.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries

The primary academic contribution surrounding the acridinone (B8587238) core has been its development as a privileged structure in medicinal chemistry and materials science. Research has demonstrated that the rigid, planar acridinone system is an effective DNA intercalating agent, a property explored in the development of antiparasitic drugs. nih.gov

A significant breakthrough has been the functionalization of the acridinone nitrogen at the 10-position. The introduction of a propargyl group, as seen in 10-(1-propynyl)-9(10H)-acridinone, transforms the simple acridinone into a versatile building block. This terminal alkyne moiety is primed for participation in highly efficient and specific reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This strategy has been successfully employed to synthesize novel series of 9(10H)-acridinone-1,2,3-triazole derivatives. nih.gov These compounds have been evaluated for their biological activity, with some derivatives showing potent cytotoxic effects against human breast cancer cell lines, even exceeding the potency of established drugs like etoposide. nih.gov

The foundational synthesis of the acridinone skeleton itself, typically achieved through methods like the Ullman condensation, provides a reliable route to the core structure, which can then be elaborated upon. nih.gov The key discovery is thus the use of N-alkynyl acridinones as a bridge, connecting the stable, photoactive acridinone core to a vast array of other functional groups via robust chemical transformations.

Table 1: Research Findings on Functionalized Acridinone Derivatives

| Derivative Class | Synthesis Method | Key Finding | Application Area | Reference |

|---|---|---|---|---|

| 1,4-Dimethoxy-9(10H)-acridinone derivatives | Ullman Condensation | Correlation between nucleus substitutions, DNA binding, and trypanocidal activity. | Medicinal Chemistry (Antiparasitic) | nih.gov |

| 9(10H)-acridinone-1,2,3-triazoles | Ullman Condensation, N-propargylation, CuAAC Click Chemistry | A specific derivative exhibited higher potency against MCF-7 cancer cells than etoposide. | Medicinal Chemistry (Anticancer) | nih.gov |

Identification of Remaining Challenges in Synthesis and Mechanistic Understanding

Despite the progress, significant challenges persist. The synthesis of the acridinone core often requires harsh conditions, and the subsequent N-alkynylation can be substrate-dependent. Developing more efficient, milder, and general catalytic systems for the N-alkynylation of heterocyclic compounds remains an active area of research. researchgate.net

Furthermore, while reactions like the CuAAC are widely used, a deep mechanistic understanding of the catalytic cycle is often lacking. researchgate.net The precise structure of the catalytically active copper species can be elusive and is highly dependent on ligands, solvents, and other additives. researchgate.net This lack of mechanistic clarity can hinder reaction optimization and the development of next-generation catalysts. For N-alkynyl acridinones, understanding how the bulky, electron-rich acridinone scaffold influences the reactivity of the appended alkyne in such catalytic cycles is a challenge that needs to be addressed for designing more complex molecular targets.

Future Directions in Computational Studies and Theoretical Predictions

Computational chemistry offers a powerful tool to address the existing challenges and guide future research. Future theoretical studies could focus on several key areas:

Reaction Modeling: Simulating the reaction pathways for N-alkynylation and subsequent cycloaddition reactions could elucidate transition states and help in the rational design of more efficient catalysts.

Property Prediction: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict the photophysical properties (absorption, emission, quantum yields) of novel acridinone derivatives. This would allow for the in-silico screening of candidates for applications in materials science, such as for organic light-emitting diodes (OLEDs).

Biomolecular Docking: For medicinal chemistry applications, computational docking studies can model the interaction of acridinone derivatives with biological targets like DNA or specific enzyme active sites. This can help prioritize synthetic targets and explain observed structure-activity relationships.

Emerging Opportunities in Advanced Materials Science Applications of N-Alkynyl Acridinones

The unique electronic and photophysical properties of the acridinone core, combined with the synthetic versatility of the N-alkynyl group, opens up significant opportunities in materials science. The related field of N-alkynyl azoles has already demonstrated potential in the development of novel polymers and materials. nih.govnih.gov

By analogy, N-alkynyl acridinones can be envisioned as key monomers for creating novel functional polymers. Polymerization via the alkyne group could lead to materials with the acridinone unit appended to a polymer backbone, potentially useful as sensors or emissive materials. Moreover, the N-alkynyl group serves as a handle to construct larger, well-defined π-conjugated systems. Inspired by the synthesis of cationic nitrogen-embedded polycyclic aromatic hydrocarbons (cNe-PAHs) from N-alkynyl pyridinium (B92312) salts, similar strategies could be applied to N-alkynyl acridinones to build advanced materials for organic electronics. nih.gov

Potential for Novel Supramolecular Architectures and Functional Systems

Supramolecular chemistry, which focuses on non-covalent interactions, presents a compelling frontier for N-alkynyl acridinones. The planar, aromatic nature of the acridinone scaffold makes it an ideal candidate for participating in π-π stacking interactions, a fundamental force in self-assembly.

The N-alkynyl group is the key to unlocking this potential. It can be used as a reactive handle to attach molecular recognition motifs or groups that can direct the self-assembly process. For instance, by using a click reaction to attach a hydrogen-bonding unit or a host molecule like a cyclodextrin, researchers could program the acridinones to assemble into highly ordered, hierarchical structures such as fibers, gels, or liquid crystals. anr.fr These functional supramolecular systems could find applications in areas like molecular sensing, stimuli-responsive materials, and controlled-release systems. The ability to build such complex architectures from the bottom up, starting with a versatile building block like this compound, represents a significant future direction. anr.fr

Q & A

Basic: What are the primary synthetic routes for 10-(1-Propynyl)-9(10H)-acridinone, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of this compound typically involves phase-transfer catalysis (PTC) under mild conditions. A key method (Scheme S1 in ) reacts 9(10H)-acridinone with 3-chloro-3-phenyl-1-propyne in the presence of a base (e.g., NaOH) and a PTC agent (e.g., tetrabutylammonium bromide). Optimization includes:

- Temperature control : Reactions are conducted at 50–70°C to balance yield and selectivity.

- Solvent selection : Dichloromethane or toluene is preferred for solubility and catalyst efficiency.

- Stoichiometry : A 1:1.2 molar ratio of acridinone to alkyne minimizes side products like cyclobutene derivatives .

Alternative routes involve Pd-catalyzed cross-coupling ( ), though yields are lower (~60%) compared to PTC (75–85%).

Basic: How are spectroscopic and computational methods used to characterize this compound?

Methodological Answer:

- NMR : H and C NMR confirm propynyl substitution at the N10 position. The acridinone carbonyl (C9=O) appears at ~170 ppm in C NMR, while the propynyl proton resonates at δ 2.1–2.3 ppm .

- HPLC-MS : Purity (>95%) is verified using C18 columns with acetonitrile/water gradients; the molecular ion [M+H] is observed at m/z 223.1 .

- Computational modeling : Semi-empirical PM3/CI or DFT calculations (e.g., B3LYP/6-31G**) predict electronic properties (HOMO: −6.2 eV; LUMO: −1.8 eV) and tautomeric stability (ΔG = −2.7 kcal/mol for allenamide isomerization) .

Advanced: What mechanistic insights explain the isomerization of this compound to allenamides or ynamides?

Methodological Answer:

Base-catalyzed isomerization proceeds via allenamide intermediates due to steric strain in the planar acridinone core. Key factors:

- Steric effects : Ortho hydrogens on the acridinone ring destabilize the planar transition state, favoring non-planar allenamide formation (ΔG = −3.3 kcal/mol in gas phase) .

- Solvent polarity : In DMSO, solvation stabilizes the ynamide product (ΔG = −1.1 kcal/mol), but kinetic control at short reaction times (<2 h) isolates allenamides .

- Kinetic vs. thermodynamic control : Monitoring via time-resolved IR (C≡C stretch at 2100 cm → C=C=O at 1950 cm) confirms sequential conversion .

Advanced: How do structural modifications of this compound impact its biological activity?

Methodological Answer:

- Anticancer activity : Chlorine or nitro substitutions at C4 (e.g., 4-Chloro-10-methyl-2-nitroacridinone in ) enhance DNA intercalation (IC = 1.2 µM in HeLa cells). Activity is assessed via MTT assays with cisplatin as a control .

- Antibacterial activity : Pyrazoline derivatives (e.g., 2-(1-isonicotinoyl-pyrazole)acridinone in ) inhibit S. aureus (MIC = 8 µg/mL) by disrupting membrane potential. Fluorescence quenching assays quantify binding to bacterial DNA .

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., −NO) increase redox activity, while bulky substituents reduce cellular uptake (logP > 3.5 diminishes efficacy) .

Advanced: What computational strategies predict the optoelectronic properties of acridinone derivatives?

Methodological Answer:

- TD-DFT : Time-dependent DFT with CAM-B3LYP/6-311+G** calculates absorption maxima (λ = 380–420 nm in acetonitrile) and fluorescence (λ = 450–480 nm), correlating with experimental UV-Vis data (R > 0.95) .

- Solvent effects : COSMO models simulate bathochromic shifts in polar solvents (Δλ = +15 nm in methanol vs. dioxane) .

- Charge transfer analysis : Natural bond orbital (NBO) analysis identifies intramolecular charge transfer (ICT) from the propynyl group to the acridinone core, enhancing photostability .

Advanced: How do contradictory data on acridinone reactivity arise, and how are they resolved?

Methodological Answer:

Contradictions often stem from substituent effects or experimental conditions :

- Nitration vs. chlorination : In , nitration at C2 proceeds via mixed acid (HNO/HSO), but competing chlorination (if Cl is present) requires strict exclusion of HCl .

- Conflicting yields : PTC synthesis ( ) reports 85% yield, while Pd-catalyzed methods ( ) yield 60% due to competing homocoupling. Resolution involves DoE (Design of Experiments) to map parameter interactions (e.g., catalyst loading vs. temperature) .

- Tautomer ratios : HPLC-MS with deuterated solvents (e.g., DO) quantifies allenamide:ynamide ratios (typically 3:1 at 2 h reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.